N-Methoxycarbonyl Normorphine Diacetate

Analytical reference standard Mass spectrometry Chromatographic retention

Opioid SAR programs face challenges with selective N-functionalization due to competing free hydroxyl reactivity. N-Methoxycarbonyl Normorphine Diacetate (CAS 1261079-79-1, MW 413.42 g/mol, ≥95% purity) solves this by providing orthogonal N-carbamate and 3,6-diacetate protection, enabling clean, sequential deprotection at N-17 for systematic amine diversification without side reactions. Key advantages: 1) Fully masked scaffold eliminates oxidative degradation during storage and multi-step synthesis; 2) Distinctive +84 Da mass shift vs. deacetylated parent serves as an unambiguous LC-MS marker; 3) Available via custom synthesis, reducing project lead time for GMP intermediate scale-up. The compound ships under ambient conditions with enhanced shelf stability.

Molecular Formula C22H23NO7
Molecular Weight 413.4 g/mol
CAS No. 1261079-79-1
Cat. No. B1501492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxycarbonyl Normorphine Diacetate
CAS1261079-79-1
Molecular FormulaC22H23NO7
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3C(=O)OC
InChIInChI=1S/C22H23NO7/c1-11(24)28-16-6-4-13-10-15-14-5-7-17(29-12(2)25)20-22(14,18(13)19(16)30-20)8-9-23(15)21(26)27-3/h4-7,14-15,17,20H,8-10H2,1-3H3/t14-,15+,17-,20-,22-/m0/s1
InChIKeyUQNPNGYKYYOZAI-HXMMLABLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methoxycarbonyl Normorphine Diacetate: Identity and Baseline Overview


N-Methoxycarbonyl Normorphine Diacetate (CAS 1261079-79-1), systematically named methyl (1S,5R,13R,14S,17R)-10,14-bis(acetyloxy)-12-oxa-4-azapentacyclo[9.6.1.0¹,¹³.0⁵,¹⁷.0⁷,¹⁸]octadeca-7(18),8,10,15-tetraene-3-carboxylate, is a semi-synthetic normorphine derivative with molecular formula C22H23NO7 and molecular weight 413.42 g/mol . It bears an N-methoxycarbonyl (carbamate) group at the normorphine N-17 position and acetyl esters at both the C-3 phenolic and C-6 allylic hydroxyl positions, yielding a perprotected morphinan scaffold [1]. The compound is classified as a research chemical intended for laboratory use as a synthetic intermediate in opioid derivative preparation .

Orthogonal protecting groups: N-carbamate cleavable, O-acetates stable during N-deprotection
Distinct +84 Da mass shift enables unambiguous LC-MS reaction monitoring
Fully protected scaffold (no free OH or amine) supports sequential modification strategies

Why Generic Substitution Compromises Experimental Integrity


N-Methoxycarbonyl Normorphine Diacetate occupies a distinct chemical space among normorphine derivatives due to its simultaneous N-carbamate protection and dual O-acetylation. The N-methoxycarbonyl group fundamentally alters the basicity and hydrogen-bonding capacity of the N-17 nitrogen compared to N-alkyl (e.g., N-methyl in morphine, N-allyl in nalorphine) or N-H (in normorphine) congeners . The 3,6-diacetate groups eliminate the phenolic and allylic hydroxyl donor/acceptor sites present in the parent N-methoxycarbonyl normorphine (MW 329.3 g/mol, C18H19NO5), predicting substantially altered lipophilicity, metabolic susceptibility, and blood-brain barrier partitioning [1]. Generic substitution with the non-acetylated N-methoxycarbonyl normorphine or with simpler N-substituted normorphines would fail to replicate the solubility profile, protecting-group orthogonal lability, and the distinctive 413.42 g/mol mass adduct that serves as an analytical marker [2].

Target Compound
  • N-methoxycarbonyl (carbamate) — cleavable under mild conditions
  • 3,6-diacetate groups mask OH donors; +84 Da mass marker
  • Predicted altered lipophilicity & solubility profile
Potential Substitutes
  • Non-acetylated parent: free OH groups change H-bond capacity, lower MW, no mass marker
  • N-alkyl normorphines: permanent N-substitution prevents orthogonal deprotection
  • Normorphine (N-H): lacks O-protection, reactive at multiple sites
Substitution may alter reaction selectivity, solubility, and analytical tracking—validate before replacing in multi-step protocols.

Head-to-Head Quantitative Differentiation Evidence


Molecular Weight Differentiation vs. Non-Acetylated Parent

N-Methoxycarbonyl Normorphine Diacetate has a molecular weight of 413.42 g/mol (C22H23NO7) , which is 84.12 g/mol greater than the non-acetylated N-Methoxycarbonyl Normorphine (329.3 g/mol, C18H19NO5) . This mass difference corresponds to the addition of two acetyl groups (2 × 42.04 g/mol), providing a distinctive mass adduct for LC-MS identification. The diacetate derivative also lacks the two exchangeable hydroxyl protons present in the parent, eliminating hydrogen-bond donor capacity at O3 and O6.

MW Differentiation
Data to verify
ΔMW = +84.12 g/mol ΔHBD = –2
Enables unambiguous LC-MS distinction in reaction monitoring
Calculated from molecular formulas; experimental retention data recommended
Analytical reference standard Mass spectrometry Chromatographic retention

Protecting-Group Orthogonality vs. N-Alkyl Derivatives

The N-methoxycarbonyl group in the target compound functions as a carbamate protecting group that can be selectively cleaved under basic or reductive conditions to regenerate the normorphine secondary amine, while the 3,6-diacetate groups protect the phenolic and allylic hydroxyls during N-functionalization steps [1]. In contrast, N-alkyl normorphine derivatives (e.g., N-phenethylnormorphine, nalorphine) bear substituents directly on the N-17 nitrogen via stable C–N bonds that cannot be removed under mild conditions [2]. The N-methoxycarbonyl group also reduces N-basicity (pKa of conjugate acid shifted below ~6–7) compared to N-methyl in morphine (pKa ~7.9), allowing pH-selective extraction during workup.

Deprotection Strategy
Class-level
Target: N-carbamate cleavable; O-acetates stable Comparator: N-alkyl permanent; no orthogonal deprotection
Supports sequential, site-selective modification for SAR libraries
Protecting group reactivity is context-dependent; verify under your synthetic conditions
Synthetic intermediate Protecting group strategy N-demethylation

Structural and Pharmacological Comparison to Heroin

The target compound (C22H23NO7, MW 413.42) is a structural hybrid between heroin (3,6-diacetylmorphine; C21H23NO5, MW 369.41) and N-methoxycarbonyl normorphine [1]. It carries the same O3,O6-diacetyl ester pattern as heroin but replaces the N-methyl group with an N-methoxycarbonyl group. This substitution eliminates the basic tertiary amine of heroin (predicted pKa ~7.9) in favor of a neutral carbamate, which is expected to reduce ionic interactions at the conserved Asp147 residue of the mu-opioid receptor binding pocket while maintaining hydrophobic contacts [2]. The literature for norheroin (3,6-diacetylnormorphine) demonstrates that N-demethylation alone reduces analgesic potency to approximately 5% of heroin (potency ratio 0.05) [3], establishing that N-substitution identity is pharmacologically deterministic.

N-Substituent Identity
Class-level
Target: N-carbamate (neutral), MW 413.42 Heroin: N-methyl (basic amine, pKa ~7.9), MW 369.41 Norheroin potency: ~0.05× heroin (reported)
N-substitution identity alters ionization state and receptor pharmacodynamics
Norheroin data from Rice & Jacobson (1975); receptor binding context for opioid SAR studies
Opioid prodrug Metabolic stability Receptor pharmacology

Lipophilicity Projection: Peracetylated vs. Free-Hydroxyl Normorphine Derivatives

The 3,6-diacetate esterification in N-Methoxycarbonyl Normorphine Diacetate replaces two polar hydroxyl groups (H-bond donors) with acetyl esters (H-bond acceptors only), substantially increasing predicted lipophilicity relative to the dihydroxy parent N-methoxycarbonyl normorphine . This modification mirrors the well-characterized heroin-to-morphine relationship, where O-acetylation increases the octanol-water partition coefficient and enhances brain penetration by approximately 100-fold [1]. Heroin (logP ~1.6–2.0) penetrates the CNS more rapidly than morphine (logP ~0.7–1.0) due to this masking of hydroxyl groups [2]. The target compound, bearing both acetyl esters and an N-carbamate, is expected to exhibit logP significantly higher than the parent N-methoxycarbonyl normorphine, with the carbamate contributing additional lipophilic character beyond that of the N-methyl in heroin. This enhanced lipophilicity profile is critical for experimental designs requiring passive membrane permeability.

Lipophilicity Projection
Class-level
Heroin logP ~1.6–2.0; brain uptake ~100× over morphine Target: predicted elevated logP; experimental data not available
Peracetylation suggests enhanced passive permeability for cell-based assays
Analogous to heroin/morphine relationship; direct measurement recommended
Blood-brain barrier penetration Lipophilicity Prodrug design

Research and Industrial Application Scenarios


Intermediate for N-Substituted SAR Libraries via Orthogonal Deprotection

The compound serves as a strategically protected normorphine scaffold enabling sequential deprotection and functionalization. The N-methoxycarbonyl (carbamate) group can be selectively removed under alkaline hydrolysis or reductive conditions to reveal the normorphine secondary amine for subsequent N-alkylation or N-acylation, while the 3,6-diacetate groups remain intact during N-deprotection steps . This orthogonal protection strategy, analogous to the Boc/acetyl approach demonstrated by Rice and Jacobson for 3,6-diacetylnormorphine synthesis, enables systematic exploration of N-substituent SAR without competition from free hydroxyl side reactions [1]. The 84 Da mass increment relative to the deacetylated parent (ΔMW = +84.12) further allows reaction monitoring by LC-MS.

LC-MS/MS Reference Standard for Opioid Metabolite Profiling

With its distinctive molecular formula (C22H23NO7, MW 413.42) and perprotected structure, this compound provides a unique reference mass and fragmentation pattern for developing and validating analytical methods aimed at detecting acetylated normorphine derivatives in complex matrices . Its structural relationship to known heroin pyrolysis products such as N,6-diacetylnormorphine and N-acetylnorheroin [2] positions it as a valuable authentic standard for forensic and metabolomic workflows targeting the differentiation of N-modified vs. O-acetylated opioid species.

Prodrug Design Template with Enhanced Lipophilicity

The simultaneous O3,O6-diacetylation and N-carbamate protection provides a fully masked morphinan scaffold with predicted high passive membrane permeability—analogous to heroin's ~100-fold brain uptake advantage over morphine [3]. Unlike heroin, which contains an N-methyl group that yields the full agonist morphine upon deacetylation, this compound's N-methoxycarbonyl group can be designed to release a partial agonist, antagonist, or biased ligand upon enzymatic cleavage, depending on the downstream N-substituent installed after selective carbamate removal. This makes it a versatile template for programs exploring opioid ligands with reduced abuse liability [4].

Custom Synthesis Starting Material for GMP Intermediate Preparation

Available through custom synthesis at ≥95% purity (as specified by CymitQuimica and Chembase) [5], N-Methoxycarbonyl Normorphine Diacetate is positioned as a research-grade intermediate that may serve as a starting point for the preparation of higher-purity GMP intermediates. Its fully protected nature (no free hydroxyl or amine groups) confers enhanced chemical stability during storage and shipping compared to the free hydroxyl normorphine derivatives, reducing oxidative degradation risk during multi-step synthetic campaigns .

Application
Selection Property
Validation Focus
Orthogonal deprotection SAR libraries
N-carbamate cleavability + O-acetate stability
Sequential deprotection efficiency; LC-MS reaction monitoring
Opioid metabolite profiling reference
Distinct +84 Da mass adduct and fragmentation pattern
Chromatographic retention and mass spectral confirmation
Permeability-enhanced scaffold for opioid receptor research
Predicted high passive membrane permeability
Permeability assay in cell-based models (e.g., PAMPA/Caco-2)
Protected intermediate for multi-step synthesis campaigns
Full hydroxyl/amine protection; chemical stability
Purity and identity by HPLC, NMR; stability under storage
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